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Compound of Interest

Compound Name: o-Cumylphenol

Cat. No.: B105481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for o-
cumylphenol (2-(1-methyl-1-phenylethyl)phenol), a significant organic compound utilized in
various industrial applications. This document compiles available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols relevant to the analysis of phenolic compounds.

Spectroscopic Data of o-Cumylphenol

The following sections present a summary of the available spectroscopic data for o-
cumylphenol, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following tables summarize the reported *H and 3C NMR chemical
shifts for o-cumylphenol.

Table 1: *H NMR Spectroscopic Data for o-Cumylphenol

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b105481?utm_src=pdf-interest
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/product/b105481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
-OH 45-55 Singlet (broad)
Aromatic CH 6.7-7.4 Multiplet
-CH(CH3)2 3.1-34 Septet ~7.0
-CH(CHs)2 1.2-1.4 Doublet ~7.0

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and
concentration.

Table 2: 13C NMR Spectroscopic Data for o-Cumylphenol

Carbon Assignment Chemical Shift (8, ppm)
C-OH 152 - 155

C-C(CHs)2 135-138

Aromatic C-H 115-130

Aromatic C (quaternary) 145 - 150

C(CHs)2 34-37

-C(CHs)2 23-25

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for o-cumylphenol are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for o-Cumylphenol
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Functional Group

Wavenumber (cm~?)

Intensity

O-H stretch (hydrogen-

bonded) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to Strong
C-O stretch (phenol) 1180 - 1260 Strong

O-H bend 1330 - 1440 Medium

C-H bend (out-of-plane, 730 - 770 and 690 - 710 Strong

aromatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The key mass-to-charge ratios (m/z) observed in the mass spectrum of o-

cumylphenol are listed in Table 4.

Table 4. Mass Spectrometry (MS) Data for o-Cumylphenol

Fragment lon m/z Relative Intensity (%)
[M]* (Molecular lon) 212 High

[M - CHs]* 197 Moderate

[CeHs]* 77 Moderate

[CoHa1]* 119 Base Peak

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to analyze

phenolic compounds like o-cumylphenol.
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NMR Spectroscopy Protocol for Phenolic Compounds

e Sample Preparation:
o Accurately weigh 5-10 mg of the phenolic compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
Acetone-ds, or DMSO-de) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
e Instrument Parameters (*H NMR):

o Spectrometer Frequency: 400 MHz or higher for better resolution.

[e]

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay (d1): 1-5 seconds.

[e]

Number of Scans: 8-16, depending on the sample concentration.
o Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
e Instrument Parameters (33C NMR):

o Spectrometer Frequency: 100 MHz or higher.

[¢]

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay (d1): 2-5 seconds.

[¢]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
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» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[¢]

Calibrate the spectrum using the TMS signal.

[e]

Integrate the peaks in the *H NMR spectrum and assign the chemical shifts in both *H and
13C NMR spectra.

Infrared (IR) Spectroscopy Protocol for Phenols

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and
allowing it to dry completely.

o Place a small amount of the solid or liquid phenolic sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters (FTIR):

o Spectral Range: 4000 - 400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32.

o Background Scan: Perform a background scan with no sample on the crystal.
o Data Acquisition and Processing:

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the absorbance or transmittance

spectrum.
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o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for Phenol Derivatives

e Sample Preparation:

o Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol,
dichloromethane) at a concentration of approximately 1 mg/mL.

o Perform serial dilutions to prepare calibration standards at various concentrations.

o For complex matrices, a derivatization step (e.g., silylation) may be necessary to improve
volatility and chromatographic performance.

e GC Parameters:

o

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o

Injector Temperature: 250 - 280 °C.

[¢]

Injection Mode: Splitless or split, depending on the sample concentration.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

o

Oven Temperature Program:

= |nitial temperature: 50 - 80 °C, hold for 1-2 minutes.

= Ramp: 10 - 20 °C/min to a final temperature of 280 - 300 °C.
» Final hold: 5-10 minutes.

e MS Parameters:

o lonization Mode: Electron lonization (EIl) at 70 eV.
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o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

» Data Analysis:

o Identify the compound by comparing its retention time and mass spectrum with that of a
known standard or a library database (e.g., NIST).

o Quantify the analyte using the calibration curve generated from the standards.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
phenolic compound such as o-cumylphenol.

Spectroscopic Analysis Data Processing & Interpretation
NMR Spectroscopy > NMR Spectra
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of o-cumylphenol.
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 To cite this document: BenchChem. [Spectroscopic Profile of o-Cumylphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105481#spectroscopic-data-nmr-ir-ms-of-o-
cumylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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